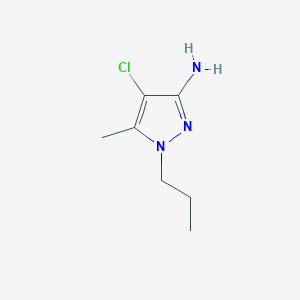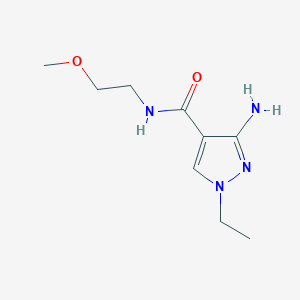![molecular formula C17H22FN3 B11734152 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil][(4-fluorofenil)metil]amina es un complejo compuesto orgánico que presenta una combinación única de un grupo ciclopropilo, un anillo de pirazol y un grupo fluorofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil][(4-fluorofenil)metil]amina típicamente involucra múltiples pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una 1,3-dicetona en condiciones ácidas.
Introducción del grupo ciclopropilo: Este paso implica la ciclopropanación de un alqueno apropiado utilizando un reactivo como el diazometano.
Unión del grupo fluorofenilo: Esto se puede hacer a través de una reacción de sustitución nucleofílica donde un haluro de fluorobencilo reacciona con el derivado de pirazol.
Ensamblaje final: El paso final involucra el acoplamiento de los compuestos intermedios para formar el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y el desarrollo de catalizadores más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo ciclopropilo, lo que lleva a la formación de derivados de ciclopropanona.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de pirazol, lo que podría llevar a la formación de derivados de dihidropirazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas.
Principales productos
Oxidación: Derivados de ciclopropanona.
Reducción: Derivados de dihidropirazol.
Sustitución: Diversos derivados fluorofenilo sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, [[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil][(4-fluorofenil)metil]amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Sus interacciones con varios objetivos biológicos pueden proporcionar información sobre nuevos enfoques terapéuticos.
Medicina
En química medicinal, [[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil][(4-fluorofenil)metil]amina se investiga por su potencial como candidato a fármaco. Su estructura única puede ofrecer ventajas en términos de selectividad y potencia.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de [[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil][(4-fluorofenil)metil]amina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
[[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil][(4-clorofenil)metil]amina: Estructura similar pero con un átomo de cloro en lugar de un átomo de flúor.
[[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil][(4-bromofenil)metil]amina: Estructura similar pero con un átomo de bromo en lugar de un átomo de flúor.
Singularidad
La presencia del átomo de flúor en [[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil][(4-fluorofenil)metil]amina confiere propiedades únicas, como un aumento de la lipofilia y la estabilidad metabólica, que pueden ser ventajosas en química medicinal.
Propiedades
Fórmula molecular |
C17H22FN3 |
|---|---|
Peso molecular |
287.37 g/mol |
Nombre IUPAC |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C17H22FN3/c1-12(2)21-16(9-17(20-21)14-5-6-14)11-19-10-13-3-7-15(18)8-4-13/h3-4,7-9,12,14,19H,5-6,10-11H2,1-2H3 |
Clave InChI |
XBMDPZAQKGCCAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=N1)C2CC2)CNCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
![1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
![[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B11734109.png)
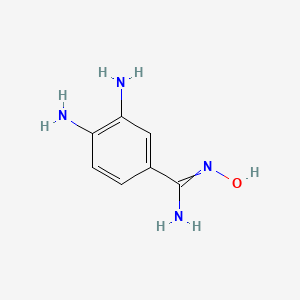

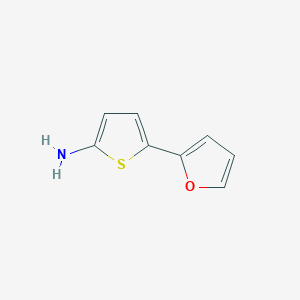
![tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11734140.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)
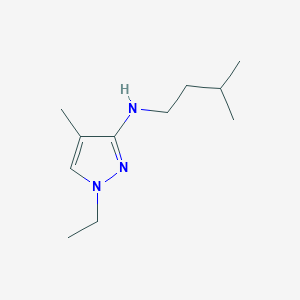
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)
